![molecular formula C21H19F2N3O B2633904 (E)-3-(2,5-difluorophenyl)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)prop-2-en-1-one CAS No. 2035021-84-0](/img/structure/B2633904.png)
(E)-3-(2,5-difluorophenyl)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(2,5-difluorophenyl)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C21H19F2N3O and its molecular weight is 367.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (E)-3-(2,5-difluorophenyl)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)prop-2-en-1-one is a synthetic derivative that incorporates a difluorophenyl group and a benzo[d]imidazole moiety, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on existing literature.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzo[d]imidazole derivatives. The compound's structure suggests possible interactions with bacterial targets, particularly due to the presence of the benzo[d]imidazole ring, which has been associated with significant antimicrobial activity against various pathogens.
Case Study: Antimicrobial Testing
A study conducted on similar benzo[d]imidazole derivatives demonstrated their effectiveness against Staphylococcus aureus, including methicillin-resistant strains (MRSA), and Candida albicans. The minimum inhibitory concentrations (MICs) for several derivatives were reported to be below 10 µg/mL, indicating strong antimicrobial properties .
Compound | Target Pathogen | MIC (µg/mL) |
---|---|---|
3ao | S. aureus | < 1 |
3aq | C. albicans | 3.9 |
3ad | M. smegmatis | 7.8 |
Anticancer Activity
The anticancer potential of compounds containing benzo[d]imidazole and pyrrolidine rings has been explored extensively. These compounds often exhibit cytotoxic effects against various cancer cell lines.
Research Findings
In vitro studies have shown that related compounds induce apoptosis in cancer cells through mechanisms involving the inhibition of key signaling pathways. For instance, derivatives with similar structures have been tested against A549 lung cancer cells, revealing IC50 values significantly lower than standard chemotherapeutics .
The proposed mechanisms of action for this compound include:
- Inhibition of DNA synthesis : By interfering with topoisomerase enzymes.
- Apoptotic induction : Triggering intrinsic apoptotic pathways leading to cell death.
Molecular docking studies suggest that the compound may bind effectively to active sites on target proteins, enhancing its potential as a therapeutic agent .
Applications De Recherche Scientifique
Anticancer Activity
Recent studies have indicated that derivatives of benzoimidazole exhibit promising anticancer properties. The incorporation of the (E)-3-(2,5-difluorophenyl)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)prop-2-en-1-one structure may enhance these effects due to its ability to interact with specific molecular targets involved in cancer cell proliferation.
Case Study:
A study conducted on similar compounds demonstrated that benzoimidazole derivatives could inhibit the growth of various cancer cell lines by inducing apoptosis. The mechanism involved the modulation of signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation .
Antimicrobial Properties
Compounds with benzoimidazole structures have shown antimicrobial activity against a range of pathogens. The unique combination of functional groups in this compound may contribute to its efficacy against resistant strains of bacteria and fungi.
Case Study:
Research highlighted that certain benzoimidazole derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that this compound could be explored further for developing new antimicrobial agents .
Neuropharmacological Applications
The presence of the pyrrolidine ring suggests potential applications in neuropharmacology. Compounds featuring similar structures have been investigated for their effects on neurological disorders such as anxiety and depression.
Case Study:
In preclinical models, derivatives with similar scaffolds have shown promise in modulating neurotransmitter systems, particularly serotonin and dopamine pathways. This modulation could lead to anxiolytic or antidepressant effects .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the difluorophenyl group or the benzoimidazole moiety can significantly impact biological activity.
Modification | Effect on Activity |
---|---|
Substitution on difluorophenyl | Enhanced lipophilicity and cellular uptake |
Variations in pyrrolidine ring | Altered receptor binding affinity |
Changes in benzoimidazole structure | Improved selectivity towards cancer cells |
Propriétés
IUPAC Name |
(E)-3-(2,5-difluorophenyl)-1-[3-(2-methylbenzimidazol-1-yl)pyrrolidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F2N3O/c1-14-24-19-4-2-3-5-20(19)26(14)17-10-11-25(13-17)21(27)9-6-15-12-16(22)7-8-18(15)23/h2-9,12,17H,10-11,13H2,1H3/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJUBTPHGKHICMH-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CCN(C3)C(=O)C=CC4=C(C=CC(=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=CC=CC=C2N1C3CCN(C3)C(=O)/C=C/C4=C(C=CC(=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.